molecular formula C7H10O4 B1591936 Ethyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 89898-51-1

Ethyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B1591936
CAS No.: 89898-51-1
M. Wt: 158.15 g/mol
InChI Key: BNXOKRMYIMMSKY-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is often used in organic synthesis due to its reactive ester and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxotetrahydrofuran-3-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxotetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxotetrahydrofuran-3-carboxylate involves its reactive functional groups. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various nucleophilic addition reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Ethyl 4-oxotetrahydrofuran-3-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.

Biological Activity

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, while also discussing its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include a carbonyl group and an ester. This structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Antiviral Activity

In addition to its antimicrobial properties, this compound has shown promise in antiviral research. Preliminary studies suggest that this compound may inhibit viral replication, although the specific mechanisms remain to be fully elucidated.

3. Anticancer Effects

A notable area of study is the compound's anticancer activity. Research involving derivatives of tetrahydrofuran-based compounds has demonstrated anti-proliferative effects on cancer cell lines, particularly in leukemia models. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate was shown to induce apoptosis in HL-60 cells through mechanisms involving reactive oxygen species (ROS) production and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, influencing their activity and potentially leading to altered metabolic pathways.
  • Cell Membrane Disruption : Its structural properties enable it to integrate into cell membranes, disrupting their integrity and function.
  • Induction of Apoptosis : As observed in cancer studies, the compound can trigger apoptotic pathways by increasing intracellular calcium levels and ROS, leading to mitochondrial dysfunction .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported at 50 µg/mL.
Anticancer Mechanism Investigation In HL-60 cells, treatment with ethyl 2-anilino derivative resulted in a significant reduction in cell viability (CC50 = 23.5 µM), with activation of caspase-3 and upregulation of pro-apoptotic proteins observed .
Antiviral Screening Preliminary assays indicated potential antiviral effects against influenza virus strains, warranting further investigation into its mechanism.

Properties

IUPAC Name

ethyl 4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOKRMYIMMSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618654
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-51-1
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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